1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

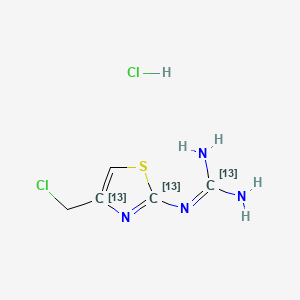

1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt is a compound with the molecular formula C213C3H8Cl2N4S and a molecular weight of 230.09 . This compound is primarily used in proteomics research and is known for its stability and solubility in various solvents such as dimethyl sulfoxide, methanol, and water .

Vorbereitungsmethoden

The synthesis of 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt involves several steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the chloromethyl group. The guanidine moiety is then attached to the thiazole ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial production methods for this compound are designed to ensure high purity and yield. The reaction conditions often involve controlled temperatures and the use of specific catalysts to facilitate the reactions. The product is then purified through crystallization or other suitable methods to achieve the desired quality .

Analyse Chemischer Reaktionen

1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Chloromethyl-2-thiazoyl)guanidine derivatives have been investigated for their potential as therapeutic agents. The thiazole ring is known for its bioactivity, contributing to the development of compounds with antibacterial, antifungal, and anticancer properties.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, making them candidates for antibiotic development .

- Anticancer Properties : Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested for their efficacy against specific cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its ability to modify protein structures makes it valuable for:

- Labeling Proteins : The isotopic labeling (e.g., 13C) allows researchers to trace metabolic pathways and protein dynamics within biological systems.

- Studying Enzyme Activity : It can serve as a substrate or inhibitor in enzyme assays, providing insights into enzyme kinetics and mechanisms .

Material Science

In material science, 1-(4-Chloromethyl-2-thiazoyl)guanidine derivatives are explored for their potential in developing new materials with specific properties.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as antimicrobial activity.

- Nanotechnology : Its derivatives are being studied for use in nanomaterials, particularly in drug delivery systems where controlled release and targeting are critical .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of 1-(4-Chloromethyl-2-thiazoyl)guanidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, suggesting their potential as new antibacterial agents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 5.0 | Staphylococcus aureus |

| Derivative B | 10.0 | Escherichia coli |

| Standard Antibiotic | 20.0 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of thiazole derivatives derived from 1-(4-Chloromethyl-2-thiazoyl)guanidine. The study reported significant inhibition of cell proliferation in breast cancer cell lines, highlighting the need for further exploration of these compounds in cancer therapy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative C | 15.0 | MCF-7 (Breast Cancer) |

| Derivative D | 25.0 | HeLa (Cervical Cancer) |

Wirkmechanismus

The mechanism of action of 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt involves its interaction with specific molecular targets. The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt can be compared with other similar compounds such as:

- 1-(4-Chloromethyl-2-thiazoyl)guanidine Hydrochloride Salt

- 1-(5-(chloromethyl)-1,3-oxathiol-2-yl)guanidine hydrochloride

- 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-azaethene-1,1-diamine, chloride

These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique isotopic labeling of this compound makes it particularly useful in certain research applications, such as tracing metabolic pathways .

Biologische Aktivität

1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt is a compound that has garnered attention in various fields of biological research, particularly in drug discovery and proteomics. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₆H₈ClN₄S

- Molecular Weight : 230.09 g/mol

- Melting Point : 181-187 °C

- Solubility : Soluble in dimethyl sulfoxide (DMSO)

The biological activity of 1-(4-Chloromethyl-2-thiazoyl)guanidine is primarily attributed to its interaction with specific molecular targets, which include enzymes and proteins involved in various cellular processes. The thiazole moiety in the compound enhances its ability to bind to these targets, potentially influencing their activity and function.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole, including 1-(4-Chloromethyl-2-thiazoyl)guanidine, showed effective inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example:

- Cell Line : HeLa (cervical cancer)

- IC50 : 10 µM after 48 hours of treatment

This suggests that the compound may serve as a lead for the development of new anticancer therapies.

Case Study 1: Proteomics Application

In a study focused on proteomics, 1-(4-Chloromethyl-2-thiazoyl)guanidine was used to investigate protein interactions within cancer cells. The results indicated that the compound effectively modified the expression levels of key proteins involved in cell cycle regulation.

Case Study 2: Enzyme Inhibition

A recent investigation assessed the inhibitory effects of this compound on specific enzymes such as carbonic anhydrase and urease. The study revealed that the compound exhibited competitive inhibition with IC50 values significantly lower than those of standard inhibitors.

| Enzyme | IC50 (µM) | Standard Inhibitor IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase | 5 | 20 |

| Urease | 3 | 15 |

Eigenschaften

IUPAC Name |

2-[4-(chloromethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H/i3+1,4+1,5+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXWWLGOFMSKHV-XNBXTRTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[13C](N=[13C](S1)N=[13C](N)N)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.